molecular formula C13H10Br2ClN3O2 B2689738 4,5-dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one CAS No. 477855-39-3

4,5-dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one

Cat. No.: B2689738
CAS No.: 477855-39-3
M. Wt: 435.5
InChI Key: SLDOWLPBQYXOLQ-WOJGMQOQSA-N
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Description

4,5-Dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxyimino groups attached to a pyridazinone core.

Scientific Research Applications

4,5-Dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one typically involves multiple steps, starting with the preparation of the pyridazinone core. This is followed by the introduction of bromine atoms at the 4 and 5 positions, and the addition of the chlorophenyl and methoxyiminoethyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and additions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atoms at the 4 and 5 positions can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents at the 4 and 5 positions.

Mechanism of Action

The mechanism by which 4,5-dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application, but often involve the modulation of signaling pathways or the inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dibromo-2-phenyl-2H-pyridazin-3-one
  • 4,5-Dibromo-2-chloromethyl-2H-pyridazin-3-one
  • 4,5-Dibromo-2-p-tolyl-2H-pyridazin-3-one

Uniqueness

What sets 4,5-dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both bromine and chlorine atoms, along with the methoxyimino group, allows for a wide range of chemical modifications and interactions with biological targets.

Properties

IUPAC Name

4,5-dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2ClN3O2/c1-21-18-11(8-2-4-9(16)5-3-8)7-19-13(20)12(15)10(14)6-17-19/h2-6H,7H2,1H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDOWLPBQYXOLQ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CN1C(=O)C(=C(C=N1)Br)Br)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\CN1C(=O)C(=C(C=N1)Br)Br)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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